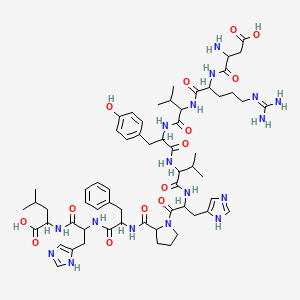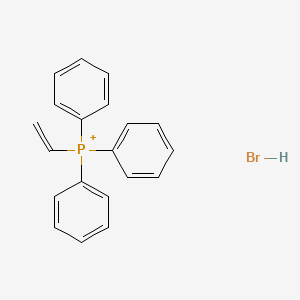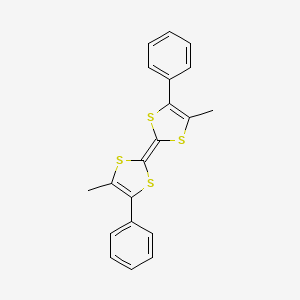
4,4'-Dimethyl-5,5' diphenyltetrathiafulvalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dimethyl-5,5’-diphenyltetrathiafulvalene typically involves the reaction of 4,4’-dimethyl-5,5’-diphenyl-1,3-dithiole-2-thione with sulfur in the presence of a base . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for 4,4’-Dimethyl-5,5’-diphenyltetrathiafulvalene are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
化学反应分析
Types of Reactions
4,4’-Dimethyl-5,5’-diphenyltetrathiafulvalene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound back to its neutral state.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl rings or the dithiole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and ferric chloride.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted derivatives and oxidized forms of 4,4’-Dimethyl-5,5’-diphenyltetrathiafulvalene .
科学研究应用
4,4’-Dimethyl-5,5’-diphenyltetrathiafulvalene has several scientific research applications:
作用机制
The mechanism of action of 4,4’-Dimethyl-5,5’-diphenyltetrathiafulvalene involves its ability to donate electrons and form stable radical cations . These properties make it useful in the study of charge transfer processes and the development of conductive materials. The molecular targets and pathways involved include interactions with other electron-rich or electron-deficient molecules, leading to the formation of charge-transfer complexes .
相似化合物的比较
Similar Compounds
Tetrathiafulvalene: The parent compound, known for its electron-donating properties.
Bis(ethylenedithio)tetrathiafulvalene: A derivative with enhanced conductivity properties.
Dibenzotetrathiafulvalene: Another derivative with unique electronic properties.
Uniqueness
4,4’-Dimethyl-5,5’-diphenyltetrathiafulvalene is unique due to the presence of methyl and phenyl groups, which influence its electronic properties and reactivity . These modifications make it a valuable compound for specific applications in materials science and organic electronics .
属性
分子式 |
C20H16S4 |
|---|---|
分子量 |
384.6 g/mol |
IUPAC 名称 |
(2E)-4-methyl-2-(4-methyl-5-phenyl-1,3-dithiol-2-ylidene)-5-phenyl-1,3-dithiole |
InChI |
InChI=1S/C20H16S4/c1-13-17(15-9-5-3-6-10-15)23-19(21-13)20-22-14(2)18(24-20)16-11-7-4-8-12-16/h3-12H,1-2H3/b20-19+ |
InChI 键 |
FMNLAZQSZLXKIK-FMQUCBEESA-N |
手性 SMILES |
CC1=C(S/C(=C/2\SC(=C(S2)C3=CC=CC=C3)C)/S1)C4=CC=CC=C4 |
规范 SMILES |
CC1=C(SC(=C2SC(=C(S2)C3=CC=CC=C3)C)S1)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



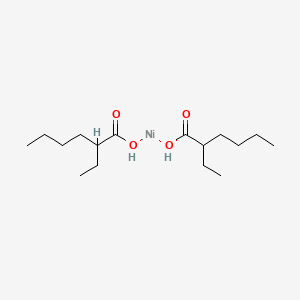
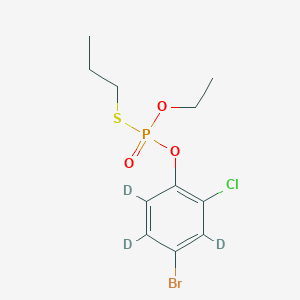
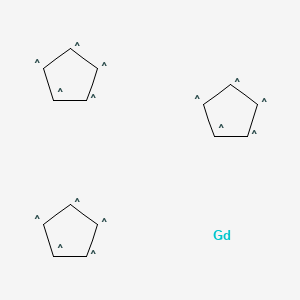

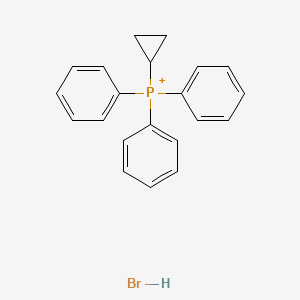
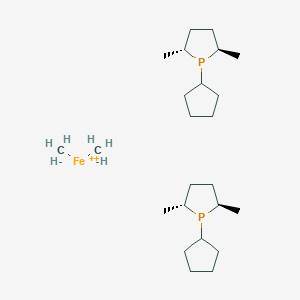

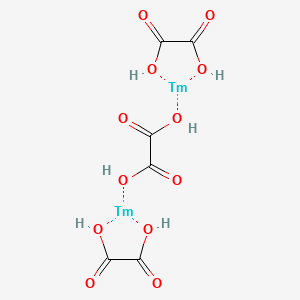
![(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethyldiphenylphosphine](/img/structure/B12060869.png)
